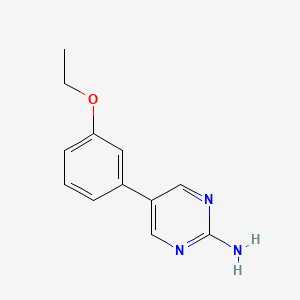

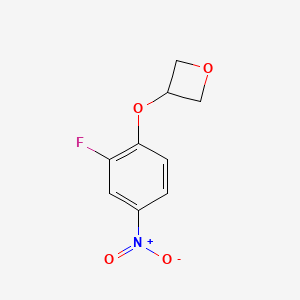

![molecular formula C16H14N2S2 B2549227 Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide CAS No. 477845-87-7](/img/structure/B2549227.png)

Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities and their potential as therapeutic agents in various fields of medicine.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various building blocks. For instance, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid . Another approach involved cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with one carbon donors to produce a series of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . Additionally, the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide was reported to yield 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using crystallography. For example, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol revealed an almost planar methylsulfanylquinazoline group with an interplanar angle formed with the phenyl group . Similarly, the structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate showed that the quinazoline moiety and the methyl-substituted phenyl ring are almost planar with a significant dihedral angle .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions to yield a range of products. Thionation or chlorination followed by treatment with multifunctional nucleophiles can provide access to a variety of derivatives . The S-arylation method has also been used to synthesize derivatives, which is notable for its simplicity and high conversion rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be characterized by their crystal structures and empirical formulas. For instance, a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized and its crystal structure was determined, providing detailed information about its orthorhombic system and unit cell parameters . Another derivative, a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized and characterized by Raman analysis, revealing its monoclinic system and space group .

Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide and related compounds have been extensively studied for their unique properties and potential applications in various fields of scientific research. A notable approach includes the synthesis of novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulphur arylation reaction. This compound was characterized using Raman analysis, crystal structure determination, and Hirshfeld Surface analysis to understand its molecular configuration and interactions, showcasing the compound's potential for further biochemical and pharmaceutical applications (Geesi et al., 2020).

Biological Activity and Applications

Quinazolinone derivatives have been evaluated for their antimicrobial properties. The synthesis of various quinazolinone compounds, including reactions with different nucleophiles, has led to the discovery of novel heterocyclic systems with significant antimicrobial activities. These findings suggest the potential of these compounds in developing new antimicrobial agents, underscoring their importance in medical research and drug development (Aly, 2010).

Material Science and Chemistry

In the field of material science and chemistry, the reactivity of quinazolinone derivatives with sulfur nucleophiles has been explored to synthesize new compounds with promising properties. These studies offer insights into the chemical behavior of sulfur-containing quinoline derivatives, which are important for their antitumor, analgesic, antimicrobial activities, and their potential use as antioxidants and fluorophores in various biological systems (Aleksanyan & Hambardzumyan, 2014).

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfanyl-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c1-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)19-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFUHVBDEUOXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)

![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)

![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)